2-(Aminomethyl)propane-1,3-diol hydrochloride

説明

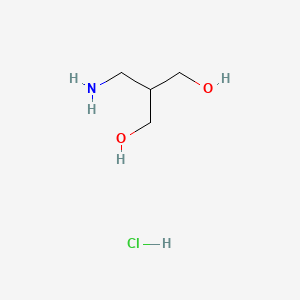

2-(Aminomethyl)propane-1,3-diol hydrochloride is an organic compound with the molecular formula C4H12ClNO2 and a molecular weight of 141.6 g/mol . This compound is commonly used in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)propane-1,3-diol hydrochloride typically involves the reaction of 2-amino-2-methyl-1,3-propanediol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, ensuring the production of high-purity compound suitable for various applications .

化学反応の分析

Types of Reactions

2-(Aminomethyl)propane-1,3-diol hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: The amino group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols .

科学的研究の応用

Intermediate in Drug Synthesis

AMPD-HCl serves as an important intermediate in the synthesis of various pharmaceuticals, including antihistamines and other therapeutic agents. Its structure allows it to participate in chemical reactions that lead to the formation of biologically active compounds.

- Example: AMPD-HCl is utilized in the synthesis of non-ionic X-ray contrast agents like iopamidol, which are critical for medical imaging procedures .

Case Study: Iopamidol Production

- Application: Used as a contrast agent for angiography.

- Significance: Enhances the visibility of blood vessels during imaging, aiding in diagnostics.

Industrial Applications

Emulsifier and Surfactant

In the cosmetic and food industries, AMPD-HCl is employed as an emulsifier due to its ability to stabilize mixtures of oil and water. This property makes it valuable in formulating creams, lotions, and food products.

| Application Area | Functionality |

|---|---|

| Cosmetics | Stabilizes emulsions, improves texture |

| Food Industry | Acts as a humectant and stabilizer |

Environmental Applications

Water Treatment

AMPD-HCl has applications in environmental science, particularly in water treatment processes. It can be used to enhance the solubility of certain compounds and improve the efficiency of flocculants used to remove contaminants from water.

作用機序

The mechanism of action of 2-(Aminomethyl)propane-1,3-diol hydrochloride involves its interaction with specific molecular targets. It acts as a buffer, stabilizing the pH in various biochemical reactions. The compound’s amino and hydroxyl groups play a crucial role in its buffering capacity and reactivity .

類似化合物との比較

Similar Compounds

Some compounds similar to 2-(Aminomethyl)propane-1,3-diol hydrochloride include:

- 2-Amino-2-methyl-1,3-propanediol

- 2-Amino-2-(hydroxymethyl)-1,3-propanediol

Uniqueness

This compound is unique due to its specific combination of amino and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise pH control and reactivity .

生物活性

2-(Aminomethyl)propane-1,3-diol hydrochloride, commonly known as Tromethamine hydrochloride or Tris, is a compound of significant interest in biochemical and pharmaceutical research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₄H₁₂ClN₁O₃

- Molecular Weight : Approximately 137.60 g/mol

- Melting Point : 171-172 °C

- Solubility : Highly soluble in water

The structure of this compound allows it to interact with various biological targets, influencing its activity in physiological systems.

Mechanisms of Biological Activity

This compound exhibits its biological effects through several mechanisms:

- Buffering Capacity : It maintains physiological pH levels during enzymatic reactions and biological assays, particularly effective within a pH range of 7.1 to 9.1.

- Enzyme Interaction : The compound can inhibit certain enzyme activities through metal ion chelation, affecting enzyme kinetics and stability in biochemical assays.

- Neurotransmitter Modulation : It influences neurotransmitter levels and receptor activities, notably enhancing GABAergic signaling which is crucial for mood regulation and neuronal function.

- Anticancer Potential : Preliminary studies suggest that it may inhibit PARP-1, an enzyme involved in DNA repair mechanisms, indicating potential applications in cancer therapy.

Therapeutic Uses

Due to its unique properties, this compound has been explored for various therapeutic applications:

- Neurological Disorders : Its ability to modulate neurotransmitter levels makes it a candidate for treating conditions such as anxiety and depression.

- Cancer Treatment : The inhibition of PARP-1 suggests potential use in cancer therapies aimed at enhancing the effectiveness of chemotherapeutic agents.

Case Studies

Several studies have highlighted the efficacy of this compound in clinical settings:

- Study on GABA Uptake Inhibition : Research demonstrated that this compound significantly increased GABA levels in synaptic clefts by inhibiting its uptake transporters. This effect was observed in both in vitro and in vivo models.

| Study | Findings |

|---|---|

| GABA Uptake Inhibition | Increased GABA levels lead to enhanced neuronal signaling. |

| PARP-1 Inhibition | Potential anticancer effects observed in cell lines with high PARP activity. |

Safety and Toxicological Profile

The safety profile of this compound has been evaluated through various toxicological assessments:

- Reproductive Toxicity Screening : Studies indicate that while the compound is generally safe at low concentrations (up to 1%), further testing is warranted to fully understand its reproductive toxicity .

- Environmental Impact : The compound has low volatility and significant water solubility, suggesting minimal environmental risk under controlled usage conditions .

特性

IUPAC Name |

2-(aminomethyl)propane-1,3-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2.ClH/c5-1-4(2-6)3-7;/h4,6-7H,1-3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJJPPSTZJUVIKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427379-01-8 | |

| Record name | 1,3-Propanediol, 2-(aminomethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427379-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(aminomethyl)propane-1,3-diol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。